molecular formula C7H9ClO4S B13146952 Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate

Cat. No.: B13146952
M. Wt: 224.66 g/mol
InChI Key: CGDFFJBTLSJOAL-UHFFFAOYSA-N
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Description

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C7H9ClO4S It is a derivative of cyclopentene and contains both a chlorosulfonyl group and a carboxylate ester group

Preparation Methods

The synthesis of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentene with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .

Scientific Research Applications

Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify the function of enzymes and other proteins, making it useful in biochemical research and drug development .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(chlorosulfonyl)cyclopent-1-ene-1-carboxylate include:

Properties

Molecular Formula

C7H9ClO4S

Molecular Weight

224.66 g/mol

IUPAC Name

methyl 2-chlorosulfonylcyclopentene-1-carboxylate

InChI

InChI=1S/C7H9ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h2-4H2,1H3

InChI Key

CGDFFJBTLSJOAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC1)S(=O)(=O)Cl

Origin of Product

United States

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